molecular formula C26H30Ba2N8O22P2 B12863425 Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate

Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate

Cat. No.: B12863425
M. Wt: 1143.2 g/mol
InChI Key: HCEIDKWYTLRRQP-XWHBYMELSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate is a complex organic compound that features a barium ion coordinated to a highly functionalized organic ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the organic ligand, which involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of various functional groups through selective reactions. The final step involves the coordination of the barium ion to the ligand under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carbonyl or carboxyl groups, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry studies, exploring its ability to form complexes with various metal ions.

Biology

In biological research, the compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.

Industry

In industry, the compound may find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate exerts its effects involves its interaction with specific molecular targets. The barium ion can coordinate with various biological molecules, potentially altering their function or activity. The organic ligand may also interact with enzymes or receptors, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other barium-coordinated organic ligands with functionalized imidazo[1,2-a]pyridine cores. Examples include:

  • Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl sulfate
  • Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl nitrate

Uniqueness

The uniqueness of Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties

Properties

Molecular Formula

C26H30Ba2N8O22P2

Molecular Weight

1143.2 g/mol

IUPAC Name

[(2R,3R,4R)-5-[(2-amino-5,8-dioxo-6,7-dihydroimidazo[1,2-a]pyridine-3-carbonyl)amino]-2,3,4-trihydroxy-5-oxopentyl] phosphate;barium(2+)

InChI

InChI=1S/2C13H17N4O11P.2Ba/c2*14-10-7(17-6(20)2-1-4(18)11(17)15-10)12(23)16-13(24)9(22)8(21)5(19)3-28-29(25,26)27;;/h2*5,8-9,19,21-22H,1-3,14H2,(H,16,23,24)(H2,25,26,27);;/q;;2*+2/p-4/t2*5-,8-,9-;;/m11../s1

InChI Key

HCEIDKWYTLRRQP-XWHBYMELSA-J

Isomeric SMILES

C1CC(=O)N2C(=C(N=C2C1=O)N)C(=O)NC(=O)[C@@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O.C1CC(=O)N2C(=C(N=C2C1=O)N)C(=O)NC(=O)[C@@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O.[Ba+2].[Ba+2]

Canonical SMILES

C1CC(=O)N2C(=C(N=C2C1=O)N)C(=O)NC(=O)C(C(C(COP(=O)([O-])[O-])O)O)O.C1CC(=O)N2C(=C(N=C2C1=O)N)C(=O)NC(=O)C(C(C(COP(=O)([O-])[O-])O)O)O.[Ba+2].[Ba+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.